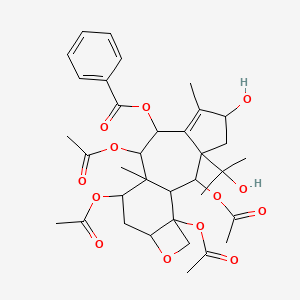

Taxayunnansin A

Description

Properties

IUPAC Name |

[2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDVXNASCSGIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of Taxayunnansin a

Chromatographic Separation and Purification Strategies for Taxayunnansin A

The purification of taxanes, including compounds like this compound, often involves chromatographic methods due to the complexity of the extracts and the structural similarities among different taxanes mdpi.com. While column chromatography is a commonly used method for taxanes, challenges exist in separating compounds with very close molecular weights using this technique alone mdpi.com.

Silica (B1680970) Gel Chromatography

Silica gel chromatography is a widely used technique for the separation and purification of organic compounds, including natural products caithnessbiotechnologies.comnih.gov. It utilizes silica gel as the stationary phase. Compounds are separated based on their differing polarities and interactions with the silica gel and the mobile phase ijpsjournal.com.

In practice, silica gel chromatography can be performed as column chromatography, where the silica gel is packed into a column, and the sample is eluted with a solvent or a gradient of solvents caithnessbiotechnologies.com. Flash column chromatography, a variation of column chromatography, uses pressure to increase the flow rate and improve separation speed rsc.org. Examples from research indicate the use of silica gel column chromatography with solvent systems such as petroleum ether and ethyl acetate (B1210297) mixtures for purification purposes rsc.org. Thin-layer chromatography (TLC) on silica gel is also a valuable technique, often used for rapid qualitative analysis and monitoring the separation progress of fractions obtained from column chromatography jsmcentral.orgnih.gov. Preliminary fractionation of natural compounds from plant extracts can be effectively achieved using silica gel chromatography caithnessbiotechnologies.com.

Modern Chromatographic Approaches in Natural Product Isolation

Beyond traditional methods, modern chromatographic techniques offer enhanced resolution, sensitivity, and speed for the isolation and analysis of natural products. High-Performance Liquid Chromatography (HPLC) is a powerful technique frequently employed in natural product isolation and purification jsmcentral.organjs.edu.iq. HPLC, particularly reversed-phase HPLC, is a predominant method for separating various analytes, including natural compounds like flavonoids, which are often found in complex plant extracts alongside taxanes anjs.edu.iq.

Techniques such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) combine the separation power of liquid chromatography with the identification capabilities of mass spectrometry, providing detailed information about the compounds present in a mixture anjs.edu.iq. Other modern approaches include chromatographic separation using specialized stationary phases, such as phenylalkyl chromatographic resins, which have been applied to the purification of taxanes google.com. Functional chromatography, a technique that utilizes biological affinity as the matrix for compound isolation, represents another modern approach in natural product discovery nih.gov. These advanced methods are crucial for obtaining highly pure compounds required for structural elucidation, biological activity assessment, and further research.

Advanced Structural Elucidation and Stereochemical Characterization of Taxayunnansin a

Spectroscopic Techniques in Structure Determination

Mass Spectrometry (MS) Applications

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for obtaining the molecular weight of non-volatile and thermally unstable compounds like many taxanes. In a typical FAB-MS experiment, the analyte is dissolved in a high-boiling point liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as xenon or argon. This process sputters molecular ions and fragment ions into the gas phase for mass analysis.

For Taxayunnansin A, this technique would be expected to yield a prominent pseudomolecular ion, such as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodiated adduct), which would confirm its molecular weight. Fragmentation patterns observed in the spectrum would offer valuable clues about the molecule's substructures, such as the loss of acetyl or other ester groups.

Table 3.1: Expected FAB-MS Data for this compound

| Ion Type | Expected m/z | Relative Intensity (%) | Inferred Fragment |

|---|

Specific m/z values and fragmentation data for this compound are not available in the searched resources.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. For a complex ester like this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) from esters and ketones, and carbon-carbon double bonds (C=C).

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, providing information about conjugated systems within a molecule. The presence of chromophores, such as α,β-unsaturated ketones or aromatic rings, in this compound would result in characteristic absorption maxima (λmax) in its UV-Vis spectrum.

Table 3.2: Expected Spectroscopic Data for this compound

| Spectroscopic Method | Wavelength / Wavenumber | Functional Group / Chromophore |

|---|---|---|

| IR Spectroscopy | Data not available | -OH (hydroxyl), C=O (ester/ketone) |

| UV-Vis Spectroscopy | Data not available | Conjugated systems |

Specific absorption maxima (λmax) and vibrational frequencies (cm⁻¹) for this compound are not available in the searched resources.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to generate a precise map of electron densities and thus determine the exact spatial arrangement of every atom in the molecule. For a molecule with multiple chiral centers like this compound, this technique is invaluable for unambiguously assigning the absolute configuration (R/S notation) at each center, provided a suitable single crystal can be grown.

Table 3.3: Expected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

Specific crystallographic data confirming the absolute configuration of this compound are not available in the searched resources.

Advanced Computational Chemistry Approaches in Structural Analysis

Computational chemistry provides powerful tools to complement experimental data in structural analysis. Methods such as Density Functional Theory (DFT) can be used to calculate theoretical spectroscopic data (e.g., NMR, IR spectra) for a proposed structure. By comparing these calculated spectra to the experimental ones, researchers can validate the proposed structure or distinguish between possible isomers. Furthermore, computational methods are instrumental in analyzing conformational possibilities and understanding the electronic properties of a molecule, which can help rationalize its reactivity and spectroscopic behavior. For this compound, computational studies could be used to correlate its complex stereostructure with its observed spectral properties and to predict its most stable conformation.

Specific studies applying advanced computational chemistry to the structural analysis of this compound are not documented in the available resources.

Chemical Synthesis and Derivatization Strategies for Taxayunnansin a and Analogues

Challenges in the Total Chemical Synthesis of Complex Taxanes

The total synthesis of complex taxanes, including the renowned anticancer agent Paclitaxel (B517696) (Taxol), is widely regarded as a benchmark achievement in organic chemistry. nih.govbohrium.com These molecules are characterized by a unique and highly strained 6-8-6 tricyclic carbon framework, known as the taxane (B156437) core. nih.govresearchgate.net The synthesis of this core is a significant hurdle due to the thermodynamic challenges associated with forming the eight-membered B-ring fused to two six-membered rings (A and C).

Key challenges in the total synthesis of complex taxanes like Taxayunnansin A include:

Structural Complexity : The taxane skeleton is a highly intricate, three-dimensional structure. Canataxpropellane, a related taxane, possesses a heptacyclic carbon framework with six contiguous quaternary carbons, illustrating the extreme complexity that can be present in this family of molecules. nih.gov

High Degree of Oxygenation : Taxanes are heavily functionalized with numerous oxygen-containing groups (hydroxyls, esters, ethers), often at specific stereocenters. The selective introduction and manipulation of these functional groups on the non-activated carbon skeleton is a major synthetic obstacle. nih.gov

Stereochemical Control : The molecules feature a high density of stereogenic centers. Establishing the correct relative and absolute stereochemistry across the polycyclic system requires highly stereoselective reactions and often the use of chiral auxiliaries or asymmetric catalysis. nih.govnih.gov

Lengthy and Low-Yielding Routes : Due to these complexities, total synthesis routes are often exceptionally long and consequently low-yielding, making them impractical for large-scale production. nih.govnih.gov The first total synthesis of Taxol, for example, was a landmark achievement but was far too complex and expensive for commercial manufacturing. nih.gov

Semi-Synthesis Approaches from Natural Precursors

Given the immense difficulties of total synthesis, semi-synthesis has emerged as a more viable and commercially practical approach for producing complex taxanes. researchgate.netnih.gov This strategy leverages advanced, naturally occurring precursors that already contain the complex taxane core, which are isolated in relatively high abundance from renewable plant sources like the needles of yew species. nih.govresearchgate.net

The chemical transformations used in both total and semi-synthetic routes often involve complex and elegant reaction mechanisms. Intramolecular reactions are particularly powerful as they facilitate the formation of cyclic structures inherent to the taxane skeleton. The intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction is one such mechanism where a nucleophile and a leaving group within the same molecule react to form a ring. youtube.com

In the context of taxane synthesis, intramolecular SN2 or SN2' (the allylic variant) reactions can be employed to forge key carbon-carbon or carbon-heteroatom bonds, thereby closing one of the critical rings of the core structure. nih.govresearchgate.net For example, a nucleophilic group on one part of a linear precursor can attack an electrophilic carbon with a suitable leaving group elsewhere in the same molecule, leading to cyclization. youtube.com The stereochemical outcome of these reactions is highly predictable (involving an inversion of configuration at the electrophilic center in a classic SN2 reaction), which is a crucial advantage when constructing a molecule with numerous defined stereocenters like a taxane. nih.govyoutube.com Understanding and controlling these mechanisms is fundamental to the successful synthesis of the complex taxane framework.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of natural products like this compound are central to medicinal chemistry. nih.govresearchgate.net This process involves systematically modifying the chemical structure of the parent compound to create a library of related molecules. These modifications can range from simple changes, such as altering ester groups, to more complex alterations of the carbon skeleton.

The primary goals for synthesizing these analogues are:

To improve therapeutic properties, such as increasing potency or selectivity for a biological target. nih.gov

To overcome practical limitations like poor water solubility or drug resistance. bohrium.com

To simplify the molecular structure, potentially leading to a more efficient and cost-effective synthesis, while retaining the desired biological activity. researchgate.net

For example, studies on derivatives of the taxanes taxchinin A and brevifoliol (B1200483) involved creating a series of 21 modified compounds to evaluate their cytotoxicity. nih.govnih.gov Modifications included changes to the ketone functionalities at various positions on the taxane rings. This approach allows researchers to probe which parts of the molecule are essential for its activity.

Strategic Considerations for Structure-Activity Relationship (SAR) Studies through Synthetic Modification

Structure-Activity Relationship (SAR) studies are the systematic investigation of how a molecule's chemical structure correlates with its biological activity. wikipedia.org By synthesizing and testing a series of analogues, researchers can deduce which functional groups and structural features are critical for the compound's function. nbinno.com This knowledge is invaluable for the rational design of more effective therapeutic agents.

Key strategic considerations in SAR studies for a complex molecule like this compound include:

Identifying Key Pharmacophores : Determining the essential structural components responsible for the biological effect. wikipedia.org For instance, SAR studies on taxchinin A derivatives revealed that an exocyclic unsaturated ketone on the C-ring was a key structural element for its cytotoxic activity, whereas an α,β-unsaturated ketone on the A-ring had no effect. nih.gov

Probing the Role of Specific Functional Groups : Modifying or removing individual functional groups (e.g., hydroxyls, acetyls, or other esters) to see how the change impacts activity. nih.gov This helps to map the interaction of the molecule with its biological target.

Altering Stereochemistry : Synthesizing stereoisomers (diastereomers or enantiomers) to determine if the biological target has a specific stereochemical requirement for binding.

Modifying Lipophilicity and Steric Bulk : Introducing different substituents to alter physical properties like solubility and size, which can affect how the molecule is absorbed, distributed, and how well it fits into its target binding site. nbinno.com

The insights gained from SAR studies guide the next cycle of drug design, allowing medicinal chemists to focus their synthetic efforts on modifications most likely to yield improved compounds.

Table of SAR Findings for Taxchinin A Derivatives A representative example of SAR analysis on taxane-type compounds.

| Modification Site | Structural Change | Impact on Cytotoxicity | Reference |

| Ring C | Presence of exocyclic unsaturated ketone | Key for potent activity | nih.gov |

| Ring A | Presence of α,β-unsaturated ketone | No effect on activity | nih.gov |

| General | Introduction of additional double bonds | No remarkable advantage for activity | nih.gov |

| Ring C | Conversion to unsaturated aldehyde group | Resulted in weak activity | nih.gov |

Analytical and Spectroscopic Research Methodologies for Taxayunnansin a

Advanced Chromatographic Analysis for Quantitative and Qualitative Studies

Chromatographic techniques are indispensable for the separation, identification, and quantification of Taxayunnansin A from complex natural product extracts. matjournals.co.in High-resolution methods are particularly vital for distinguishing it from other structurally similar taxane (B156437) diterpenoids.

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. This powerful combination allows for the effective separation of the analyte from a complex mixture, followed by highly accurate mass determination, which facilitates its unambiguous identification and structural elucidation.

For qualitative analysis , LC-HRMS provides high-resolution mass data that enables the determination of the elemental composition of this compound and its metabolites or degradation products. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), a unique molecular formula can be confidently assigned. Tandem mass spectrometry (MS/MS) experiments further provide structural insights by generating characteristic fragmentation patterns, creating a structural fingerprint for the molecule.

For quantitative analysis , LC-HRMS offers exceptional sensitivity and selectivity. The analyte is quantified by measuring the area of its chromatographic peak, often using a specific high-resolution extracted ion chromatogram (HREIC). This approach minimizes interference from matrix components, leading to a highly accurate and precise measurement of the compound's concentration. The method's wide dynamic range allows for the quantification of this compound from trace levels to higher concentrations.

Table 1: Illustrative LC-HRMS Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation with faster analysis times and reduced solvent consumption. |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) | Standard for separating moderately polar to non-polar compounds like taxanes. |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid) | The gradient elution is necessary to resolve complex mixtures of taxoids with varying polarities. Formic acid aids in protonation for positive ion mode MS. |

| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column, ensuring optimal chromatographic performance. |

| Mass Spectrometer | Orbitrap or Time-of-Flight (TOF) | Provides the high mass resolution and accuracy required for elemental composition determination. |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode | ESI is a soft ionization technique suitable for polar, thermally labile molecules. Positive mode is typically used for taxanes. |

| Scan Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS2) | Full scan acquires high-resolution data for all ions, while dd-MS2 automatically triggers fragmentation of the most abundant ions for structural confirmation. |

| Mass Resolution | > 60,000 FWHM | Ensures high accuracy in mass measurement, crucial for distinguishing between isobaric interferences. |

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. matjournals.co.in While this compound itself is a large, non-volatile molecule and thus not directly suitable for GC-MS analysis, the technique is highly relevant for analyzing its potential volatile precursors, related smaller molecules, or specific volatile degradation products.

For direct analysis of non-volatile compounds like this compound, a chemical derivatization step would be required to increase its volatility. This process, however, can add complexity to the analysis. Therefore, GC-MS is more commonly employed in a complementary role. For instance, it can be used for the qualitative and quantitative analysis of volatile or semi-volatile compounds present in the same natural extract, helping to create a more complete chemical profile of the source material. This can be crucial for quality control and for understanding the biosynthetic pathways related to this compound.

Table 2: General GC-MS Parameters for Analysis of Related Volatile Compounds

| Parameter | Specification | Purpose |

| GC System | Gas Chromatograph with autosampler | Automated injection for high throughput and reproducibility. |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A common, non-polar column suitable for a wide range of volatile and semi-volatile organic compounds. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analytes. |

| Oven Program | Temperature gradient (e.g., 60 °C hold for 2 min, then ramp to 300 °C at 10 °C/min) | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Mass Spectrometer | Quadrupole or Ion Trap | Provides mass analysis of the eluting compounds. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A hard ionization technique that creates reproducible fragmentation patterns, useful for library matching and identification. |

| Mass Range | 50-550 m/z | Covers the expected mass range for smaller organic molecules and their fragments. |

Advanced Spectroscopic Techniques for Material Characterization

While chromatography provides separation and quantification, advanced spectroscopic techniques are essential for a deeper characterization of the material properties of this compound, including its three-dimensional structure in the solid state and its dynamic behavior.

Time-resolved spectroscopy encompasses a range of "pump-probe" techniques used to study dynamic processes in molecules that occur on extremely short timescales, from femtoseconds to nanoseconds. wikipedia.orgspectroscopyworld.com In these experiments, an initial laser pulse (the "pump") excites the molecule to a higher energy state. A second, delayed laser pulse (the "probe") then monitors the changes in the molecule's spectroscopic properties as it relaxes or undergoes a reaction. ornl.gov

While specific time-resolved studies on this compound are not widely documented, this methodology offers significant potential for characterizing its interactions and dynamics. For example, it could be used to:

Investigate Binding Dynamics: By monitoring changes in the transient absorption or fluorescence spectra, researchers could study the kinetics of this compound binding to its biological targets, such as microtubules. This would provide fundamental insights into its mechanism of action at a molecular level.

Probe Conformational Changes: The technique can detect rapid changes in molecular shape upon excitation or interaction with another molecule.

Characterize Excited-State Properties: Understanding the behavior of the molecule after absorbing light (its excited-state lifetime, energy transfer pathways) is crucial for applications in photochemistry or for developing fluorescent probes based on its structure.

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for the atomic-level structural analysis of materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR measures these interactions to provide detailed information about molecular conformation, packing, and dynamics in the solid state. mdpi.com

For complex natural products like this compound, which may exist in different polymorphic or conformational states, SSNMR is uniquely informative. Research on the closely related compound Paclitaxel (B517696) (Taxol) has demonstrated the utility of this technique. nih.gov In one study, solid-state 13C CP/MAS (Cross-Polarization/Magic Angle Spinning) spectroscopy was used to analyze the molecular structure of Taxol. nih.gov The spectra revealed that most of the carbon resonances of the taxane ring were split into doublets, indicating the presence of two slightly different molecular conformations within the crystal lattice. nih.govnih.gov This finding highlights that the molecule can adopt distinct shapes in the solid state, a feature that is invisible in solution-state studies. nih.gov

Applying SSNMR to this compound would similarly allow researchers to:

Determine the precise three-dimensional conformation of the molecule as it exists in a solid powder or microcrystalline form. capes.gov.br

Identify and characterize different polymorphs (different crystal packing arrangements), which can have different physical properties.

Analyze intermolecular interactions within the crystal structure.

Study the structure of this compound when bound to solid-state targets or incorporated into drug delivery systems. mdpi.com

Quality Control and Standardization in Natural Product Research

Rigorous quality control (QC) and standardization are essential to ensure the reliability and reproducibility of research on natural products like this compound. matjournals.co.inresearchgate.net The inherent variability of natural sources necessitates a well-defined strategy to guarantee the identity, purity, and consistency of the compound being studied. researchgate.net

The process of quality control for this compound involves a multi-step analytical approach, guided by principles of analytical method validation as outlined by the International Council for Harmonisation (ICH). mdpi.comglobalresearchonline.net Key validation parameters ensure that the analytical methods used are suitable for their intended purpose. wjarr.com

The core components of a QC program for this compound include:

Identity: Confirming that the compound is indeed this compound. This is typically achieved by a combination of chromatographic retention time and high-resolution mass spectrometry (LC-HRMS) or by spectroscopic fingerprinting (e.g., NMR, IR) compared against a qualified chemical reference standard.

Purity: Assessing the presence of impurities, such as other related taxoids, residual solvents, or degradation products. Chromatographic methods like HPLC are used to quantify the main peak area relative to all other peaks (purity by area percent).

Quantification: Accurately determining the concentration or amount of this compound in a sample or extract. This requires a fully validated quantitative method, establishing its accuracy, precision, linearity, range, and limits of detection (LOD) and quantification (LOQ).

Table 3: Key Parameters for Analytical Method Validation in Quality Control

| Validation Parameter | Definition | Assessment Method for this compound |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Analysis of a blank matrix and a matrix spiked with this compound and potential impurities to demonstrate no interference at the analyte's retention time and m/z. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Analysis of a series of calibration standards at different concentrations (e.g., 5-7 levels) and evaluation of the correlation coefficient (r²) of the resulting curve, which should be >0.99. |

| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found. | Performed by spiking a blank matrix with a known amount of this compound at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. Results are expressed as Relative Standard Deviation (%RSD). |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determined based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. globalresearchonline.net |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve. globalresearchonline.net |

Advanced Research Perspectives and Future Directions in Taxayunnansin a Studies

Omics Technologies in the Study of Taxayunnansin A Production

The advent of high-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit to unravel the complexities of this compound biosynthesis. These approaches provide a holistic view of the molecular processes within Taxus species, from the genetic blueprint to the final metabolic products.

Genomics and Transcriptomics of Taxus yunnanensis

The sequencing of the Taxus yunnanensis genome has been a landmark achievement, providing a foundational resource for understanding the genetic basis of taxane (B156437) production. oup.com Genomic studies allow for the identification of gene clusters that encode the enzymatic machinery responsible for the intricate steps of taxoid biosynthesis. By integrating genomic data with transcriptomic analyses, researchers can pinpoint the specific genes that are actively expressed in tissues where this compound is abundant.

Integrated transcriptomic and metabolomic studies of Taxus chinensis var. mairei have revealed that paclitaxel (B517696) derivatives, including this compound, predominantly accumulate in the roots of the plant. nih.gov This finding is crucial as it directs researchers to focus on root tissues for transcriptomic profiling to identify the key genes and regulatory networks governing this compound synthesis. nih.gov Further comparative transcriptome analyses between high and low-yielding Taxus varieties can elucidate the genetic determinants of enhanced this compound production.

Proteomics and Metabolomics in Biosynthesis Pathway Elucidation

Proteomics, the large-scale study of proteins, complements genomic and transcriptomic data by providing a direct picture of the enzymes actively carrying out the biosynthesis of this compound. Comparative proteomic analyses of different Taxus species, such as Taxus × media and Taxus mairei, have revealed variations in metabolic pathways related to taxoid production. oup.com By applying these techniques with a focus on root tissues, it is possible to identify and quantify the key enzymes, such as specific cytochrome P450 monooxygenases and acyltransferases, that are unique to the this compound pathway.

Metabolomics, which involves the comprehensive analysis of all metabolites within a biological system, is instrumental in identifying and quantifying this compound and its precursors. Untargeted metabolomic approaches have been successfully used to explore the metabolic variations between different Taxus species. researchgate.net By creating a detailed metabolomic fingerprint of Taxus varieties that are rich in this compound, researchers can identify novel intermediates and better understand the metabolic flux through the biosynthetic pathway. This integrated omics approach is essential for a complete elucidation of the complex network of reactions leading to this compound.

Biotechnological Approaches for Enhanced Production and Diversification

The limited availability of this compound from its natural source necessitates the development of alternative and sustainable production methods. Biotechnological strategies, including plant cell culture and metabolic engineering, hold immense promise for the large-scale and controlled production of this valuable compound.

Plant Cell and Tissue Culture

Taxus cell and tissue cultures have been extensively investigated as a renewable source for paclitaxel and other taxoids. nih.gov These in vitro systems offer several advantages, including the ability to control growth conditions and the potential for process optimization to enhance yields. A key strategy for boosting the production of secondary metabolites in plant cell cultures is elicitation, which involves the use of signaling molecules to trigger defense responses and, consequently, the biosynthesis of compounds like taxanes. nih.gov

While much of the research has focused on paclitaxel, these techniques are directly applicable to this compound production. Future research will likely focus on optimizing culture conditions and developing effective elicitation strategies specifically for maximizing the yield of 14-hydroxylated taxoids such as this compound. The use of elicitors like methyl jasmonate has been shown to significantly increase taxane production in Taxus cell cultures and could be tailored to enhance the synthesis of this compound.

Bioconversion and Metabolic Engineering of Taxane Pathways

Metabolic engineering offers a powerful approach to rationally design biological systems for the enhanced production of desired compounds. A significant target for metabolic engineering in the context of taxane biosynthesis is the redirection of metabolic flux towards specific taxoids. For instance, the enzyme taxoid 14β-hydroxylase is responsible for a side-route in the taxane pathway that leads to the formation of 14β-hydroxy taxoids. researchgate.net Understanding and manipulating the expression of this and other key enzymes could potentially increase the production of this compound.

Furthermore, the heterologous expression of taxane biosynthetic genes in microbial hosts like Saccharomyces cerevisiae (yeast) is a promising avenue for sustainable production. nih.gov While the complete synthesis of complex taxoids in yeast remains a challenge, significant progress has been made in producing early precursors like taxadiene. nih.gov Future efforts in metabolic engineering will likely focus on reconstructing more extensive portions of the this compound biosynthetic pathway in engineered microbes. Bioconversion, the use of biological systems to perform chemical transformations, could also be employed to convert more abundant taxanes into this compound through specific enzymatic reactions.

Chemoinformatics and Computational Modeling in Taxane Research

Chemoinformatics and computational modeling are becoming indispensable tools in the study of complex natural products like this compound. These in silico approaches can accelerate research by predicting the properties and interactions of molecules, thereby guiding experimental work.

While specific chemoinformatic and computational modeling studies on this compound are not yet widely available, the methodologies applied to other taxanes provide a clear roadmap for future research. Quantitative Structure-Activity Relationship (QSAR) studies, for example, have been used to correlate the chemical structures of taxane analogues with their biological activities. nih.gov Such models can be developed for this compound and its derivatives to predict their efficacy and to guide the design of new, potentially more potent, analogues.

Molecular docking and molecular dynamics simulations are powerful computational techniques to study the interaction of small molecules with their biological targets at an atomic level. nih.gov These methods can be employed to investigate how this compound interacts with its target proteins, providing insights into its mechanism of action. For instance, molecular docking could predict the binding affinity of this compound to various protein targets, while molecular dynamics simulations could reveal the stability and conformational changes of the protein-ligand complex over time. nih.govnih.gov Such computational studies will be invaluable in understanding the unique biological properties of this compound and in the rational design of novel therapeutic agents based on its structure.

Future Avenues in Academic Research on this compound

The scientific inquiry into this compound, a notable member of the taxane family of diterpenoids, is poised for significant advancement. While much of the foundational research has been established, several promising avenues for future academic investigation are emerging. These research directions aim to unravel the complexities of its biochemical synthesis, explore its therapeutic potential through structural modifications, and refine its production through innovative synthetic strategies. The following subsections detail the key areas that are expected to shape the future of this compound studies.

Elucidation of the Complete Biosynthetic Pathway

A primary focus for future research will be the complete elucidation of the biosynthetic pathway of this compound. While the general pathway for taxanes is understood to originate from geranylgeranyl diphosphate (B83284) (GGPP), the specific enzymatic steps leading to the unique structural features of this compound remain to be fully characterized. Understanding this pathway at a molecular level is crucial for several reasons. Firstly, it would enable the identification of novel enzymes, such as specific cytochrome P450s and acyltransferases, which could be valuable biocatalysts. Secondly, a complete understanding of the biosynthetic pathway is a prerequisite for metabolic engineering approaches aimed at enhancing the production of this compound or its precursors in microbial or plant-based systems.

Future research in this area will likely involve a combination of genomics, transcriptomics, and metabolomics to identify candidate genes from Taxus yunnanensis, the natural source of this compound. Subsequent functional characterization of the encoded enzymes through in vitro assays and heterologous expression will be essential to confirm their roles in the pathway.

Chemoenzymatic Synthesis of Novel Analogues

The development of chemoenzymatic synthetic routes represents a highly promising area for future research on this compound. This approach combines the selectivity and efficiency of enzymatic catalysis with the versatility of traditional chemical synthesis to create novel analogues with potentially enhanced biological activities. By leveraging enzymes from the biosynthetic pathway of this compound, researchers can perform specific modifications on the core taxane skeleton that are challenging to achieve through purely chemical means.

Future studies will likely focus on utilizing isolated enzymes or whole-cell biocatalysts to introduce a diverse range of functional groups at various positions on the this compound molecule. This could lead to the generation of a library of novel derivatives, which can then be screened for improved therapeutic properties, such as increased potency, better solubility, or reduced side effects.

Structure-Activity Relationship (SAR) Studies

A critical aspect of future academic research will be the systematic investigation of the structure-activity relationship (SAR) of this compound and its analogues. SAR studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity, thereby guiding the rational design of more effective therapeutic agents. For this compound, this will involve synthesizing a series of derivatives with targeted modifications and evaluating their effects on relevant biological targets, such as tubulin polymerization and cancer cell proliferation.

The data generated from these studies will be invaluable for constructing predictive quantitative structure-activity relationship (QSAR) models. These computational models can help to identify the key structural features responsible for the biological activity of this compound and predict the activity of yet-to-be-synthesized analogues, thereby accelerating the drug discovery process.

Table 1: Potential Modifications for SAR Studies of this compound

| Position of Modification | Type of Modification | Rationale |

| C-5 | Esterification with various acyl groups | To investigate the influence of the C-5 substituent on binding affinity and cytotoxicity. |

| C-7 | Introduction of different functional groups | To explore the role of this position in modulating solubility and biological activity. |

| C-10 | Modification of the acetyl group | To assess the importance of this group for interaction with the biological target. |

| C-13 | Alteration of the side chain | To determine the impact of the C-13 side chain on the overall pharmacological profile. |

Computational Modeling and In Silico Studies

Computational modeling and in silico studies will play an increasingly important role in guiding future research on this compound. Molecular docking simulations can provide valuable insights into the binding interactions between this compound and its biological target, tubulin. These studies can help to elucidate the molecular basis of its activity and identify key amino acid residues involved in the binding process.

Furthermore, molecular dynamics simulations can be employed to study the conformational changes induced by the binding of this compound to tubulin, providing a more dynamic picture of the interaction. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools will also be crucial for assessing the drug-likeness of novel this compound analogues at an early stage of development, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental investigation.

Q & A

Q. How is Taxayunnansin A structurally characterized, and what spectroscopic methods are critical for its identification?

this compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). Key steps include:

Q. What experimental protocols are recommended for isolating this compound from natural sources?

Isolation involves bioassay-guided fractionation using:

Q. How can researchers assess the bioactivity of this compound in vitro?

Standard assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic studies : Flow cytometry for apoptosis detection or Western blotting for protein expression analysis.

- Dose-response curves : IC50 calculations with triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. What strategies address contradictions in this compound’s reported bioactivity across studies?

Discrepancies may arise from variations in:

- Sample purity : Impurities (e.g., co-eluting analogs) can skew bioassay results.

- Assay conditions : Differences in cell line viability, serum concentrations, or incubation times.

- Data normalization : Use internal controls (e.g., cisplatin as a positive control) and meta-analysis of raw datasets to identify confounding factors .

Q. How should researchers design experiments to elucidate this compound’s mechanism of action (MoA)?

A multi-omics approach is recommended:

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Proteomics : SILAC labeling or TMT multiplexing to quantify protein changes.

- Molecular docking : In silico simulations (AutoDock Vina, Schrödinger) to predict target binding. Validate findings with CRISPR/Cas9 knockouts or siRNA silencing of candidate pathways .

Q. What methodological challenges arise in synthesizing this compound derivatives for SAR studies?

Key challenges include:

- Stereochemical control : Chiral catalysts (e.g., Evans’ oxazolidinones) to preserve stereocenters.

- Functional group compatibility : Protecting-group strategies for hydroxyl or carbonyl moieties.

- Scalability : Optimizing reaction conditions (e.g., microwave-assisted synthesis) for gram-scale production. Analytical validation via LC-MS and comparative NMR is critical at each step .

Q. How can researchers reconcile conflicting data on this compound’s pharmacokinetic properties?

Address variability by standardizing:

- In vivo models : Use isogenic animal strains and controlled diets.

- Analytical methods : LC-MS/MS with isotopically labeled internal standards (e.g., this compound-d3).

- Compartmental modeling : Non-linear mixed-effects (NLME) approaches to account for inter-subject variability .

Unresolved Research Questions

Q. What gaps exist in understanding this compound’s ecological role in its native plant species?

Hypothesis-driven approaches include:

Q. How can computational models improve the discovery of this compound analogs with enhanced efficacy?

Leverage:

- QSAR modeling : Machine learning (e.g., random forests, neural networks) trained on existing bioactivity data.

- Virtual screening : Molecular dynamics simulations against novel targets (e.g., kinases, GPCRs).

- ADMET prediction : SwissADME or pkCSM to prioritize analogs with favorable pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.